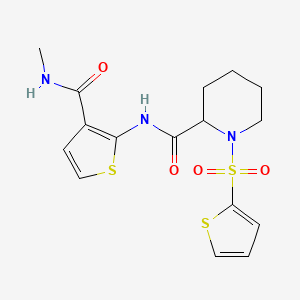

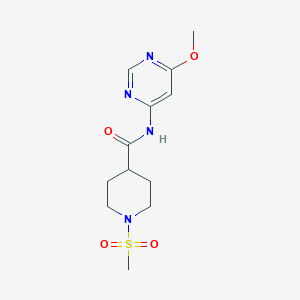

![molecular formula C24H23N3O2S2 B2537647 N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1189942-52-6](/img/structure/B2537647.png)

N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that can be categorized within the family of benzamides, which are known for their diverse biological activities. Benzamides are often explored for their potential in treating various diseases, including epilepsy, cancer, and bacterial infections. The specific structure of N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide suggests that it may interact with biological targets such as potassium channels or enzymes involved in disease pathways.

Synthesis Analysis

The synthesis of related benzamide compounds often involves the formation of an amide bond between a carboxylic acid derivative and an amine. For instance, the synthesis of marine-sourced natural product analogs involves the acylation of aminouracil derivatives, which can be challenging due to the reduced nucleophilicity of the amino group . Similarly, the synthesis of N-(3-substituted 9-methoxy-4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrates the complexity of synthesizing benzamide derivatives with multiple substituents .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, IR spectroscopy, and computational methods like DFT calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations to determine the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the stability of the molecular conformation and the potential reactivity of the compound.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including amide bond formation, desmethylation, and substitution reactions. The synthesis of PET imaging agents, for example, involves desmethylation and O-[(11)C]methylation steps . The reactivity of the benzamide moiety can be influenced by the presence of substituents on the aromatic ring or the pyrimidine moiety, which can affect the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The crystal structure analysis provides information on the lattice constants and intermolecular interactions, which can influence the compound's solubility and bioavailability . Additionally, the electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and its interaction with biological targets .

科学的研究の応用

Anticancer Potential

Research into compounds structurally similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide has shown promise in cancer treatment. For instance, the design and synthesis of MGCD0103, a molecule with a similar pyrimidin-4-yl component, has demonstrated selective inhibition of histone deacetylases (HDACs), crucial for cancer cell proliferation and apoptosis induction. MGCD0103's significant antitumor activity and oral bioavailability highlight the therapeutic potential of related compounds in oncology (Zhou et al., 2008).

Antifungal Activity

Compounds with the 4-methoxy-N, N-dimethylpyrimidin moiety have been studied for their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. This research suggests that derivatives of the compound could be developed into useful antifungal agents, underscoring its applicability in combating fungal infections (Jafar et al., 2017).

Chemical Properties and Synthesis

Studies on the synthesis and properties of compounds containing pyrimidin-4-yl and benzamide groups, similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide, offer insights into their chemical behavior and potential applications. For example, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from related compounds has shown anti-inflammatory and analgesic properties, indicating the versatility of these molecules in medicinal chemistry (Abu‐Hashem et al., 2020).

Neuroleptic Activity

Research into benzamides similar in structure to the subject compound has also uncovered potential neuroleptic (antipsychotic) effects. These studies contribute to understanding how alterations in the molecule's structure, such as the substitution at the pyrrolidinyl group, can significantly impact its biological activity, offering pathways for developing new therapeutic agents (Iwanami et al., 1981).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The compound “N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide” is known to inhibit the activity of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

It is believed that it binds to the active site of the tyrosinase enzyme, thereby inhibiting its activity . This prevents the conversion of tyrosine to melanin, leading to a decrease in melanin production.

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDNAXOPBZOJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)

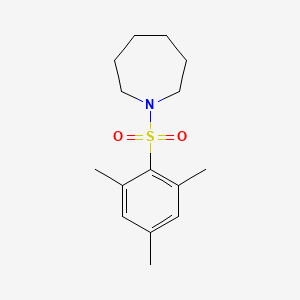

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)

![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)

![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)

![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)

![Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2537587.png)